(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one
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Overview
Description
The compound (2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a benzofuran core, a piperidine ring, and a methoxybenzylidene moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzofuran intermediate.
Attachment of the Hydroxyethyl Group: The hydroxyethyl group is added through an alkylation reaction, using reagents like ethylene oxide.
Formation of the Methoxybenzylidene Moiety: The final step involves the condensation of the benzofuran intermediate with a methoxybenzaldehyde derivative under basic conditions to form the methoxybenzylidene moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the methoxybenzylidene moiety, converting it to a methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Methoxybenzyl derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating various organic transformations.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural features make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.
Medicine
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism by which (2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one exerts its effects involves interactions with specific molecular targets. These targets may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors in the nervous system, affecting neurotransmission.
Ion Channels: Modulation of ion channels, influencing cellular signaling and function.
Comparison with Similar Compounds
Similar Compounds
(2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one: shares similarities with other benzofuran derivatives, such as:
Uniqueness
- The presence of the methoxy group in the benzylidene moiety distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
- The combination of the benzofuran core with the piperidine ring and hydroxyethyl group provides a unique scaffold for further chemical modifications and applications.
Biological Activity
The compound (2Z)-6-{2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy}-2-(4-methoxybenzylidene)-1-benzofuran-3(2H)-one, also known by its CAS number 890632-24-3, is a synthetic organic compound with potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H29NO5, with a molecular weight of 423.5 g/mol. The structure features a benzofuran core substituted with a piperidine moiety and a methoxybenzylidene group, which may influence its biological properties.
Property | Value |
---|---|
Molecular Formula | C25H29NO5 |
Molecular Weight | 423.5 g/mol |
CAS Number | 890632-24-3 |
The biological activity of this compound has been attributed to its interaction with various biological targets:
- Neurotransmitter Modulation : Initial studies suggest that the compound may enhance neurotransmitter levels, particularly gamma-aminobutyric acid (GABA), which is crucial for inhibitory signaling in the brain. In animal models, it has been reported to elevate GABA levels significantly, indicating potential use as an anticonvulsant or anxiolytic agent .
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that it may induce apoptosis in cancer cell lines through caspase activation, suggesting a mechanism that could be exploited for cancer therapy .
- Antimicrobial Properties : Preliminary investigations have indicated that this compound exhibits antimicrobial activity against specific bacterial strains, although further studies are required to elucidate its spectrum of activity and mechanisms involved .
Anticonvulsant Activity
In a study examining the anticonvulsant effects of various compounds, this compound was tested in a pentylenetetrazole-induced seizure model. Results showed that the compound significantly reduced seizure frequency and duration compared to controls, supporting its potential as an anticonvulsant drug candidate .
Anticancer Efficacy
A series of experiments were conducted using human cancer cell lines to assess the cytotoxic effects of the compound. The results demonstrated that treatment with this compound led to increased apoptosis rates, as evidenced by flow cytometry analysis showing elevated levels of annexin V positivity and caspase 3 activation .
Antimicrobial Activity
Research into the antimicrobial properties revealed that the compound exhibited significant inhibitory effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, indicating effective antibacterial activity that warrants further exploration in clinical settings .
Properties
IUPAC Name |
(2Z)-6-[2-[2-(2-hydroxyethyl)piperidin-1-yl]ethoxy]-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-29-20-7-5-18(6-8-20)16-24-25(28)22-10-9-21(17-23(22)31-24)30-15-13-26-12-3-2-4-19(26)11-14-27/h5-10,16-17,19,27H,2-4,11-15H2,1H3/b24-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOJYNCFEONWSD-JLPGSUDCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCN4CCCCC4CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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